2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: Introduction of chlorine atoms at specific positions on the phenyl and quinoline rings using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the carboxylic acid group with 2-(2,4-Dichlorophenyl)-2-oxoethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce carbonyl groups.
Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dechlorinated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a lead compound for the development of new drugs.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors and altering their signaling pathways.
DNA/RNA: Intercalating into DNA or RNA and affecting their function.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline-4-carboxylic acid derivatives: A class of compounds with diverse biological activities.
Uniqueness
2-(2,4-Dichlorophenyl)-2-oxoethyl 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H13Cl4NO3 |
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Molecular Weight |
505.2 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H13Cl4NO3/c25-14-6-4-13(5-7-14)21-11-18(16-2-1-3-19(27)23(16)29-21)24(31)32-12-22(30)17-9-8-15(26)10-20(17)28/h1-11H,12H2 |
InChI Key |
MIRXOYUHBDDENV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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